molecular formula C12H16FNO B2760944 2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol CAS No. 2152355-84-3

2-{[(3-Fluorophenyl)methyl](methyl)amino}cyclobutan-1-ol

Cat. No.: B2760944
CAS No.: 2152355-84-3
M. Wt: 209.264
InChI Key: RFOKHOOEAMMTKD-UHFFFAOYSA-N
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Description

2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol is a cyclobutanol derivative featuring a tertiary amine substituent composed of a 3-fluorophenylmethyl group and a methyl group. The cyclobutanol core introduces significant ring strain, which may influence conformational flexibility and intermolecular interactions. This compound is of interest in medicinal chemistry due to structural similarities with psychoactive and neuroactive agents, though its specific pharmacological profile remains underexplored .

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-14(11-5-6-12(11)15)8-9-3-2-4-10(13)7-9/h2-4,7,11-12,15H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKHOOEAMMTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted cyclobutan-1-ol derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Structural Features

The compound is compared to four structurally related analogs (Table 1), focusing on core rings, substituents, and amine types.

Table 1: Structural Comparison of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol and Analogs

Compound ID Core Ring Substituents Amine Type Key Structural Differences
Target Compound Cyclobutanol 3-Fluorophenylmethyl, Methyl Tertiary Bulky tertiary amine; strained 4-membered ring
1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol (Entry 22) Cyclobutanol 3-Fluorophenyl Primary Primary amine; single substituent
1-(5-Fluoro-2-methoxyphenyl)cyclobutan-1-amine (Entry 20) Cyclobutane 5-Fluoro-2-methoxyphenyl Primary Methoxy group; no hydroxyl moiety
N-(3-Fluoro-phenyl)-2,2-dimethyl-propionamide (Entry 19) Propionamide 3-Fluorophenyl Amide Amide backbone; no cyclobutanol ring
3-(2-Fluorophenyl)tetrahydro-2H-pyran-3-amine (Entry 21) Pyran 2-Fluorophenyl Secondary Six-membered oxygenated ring

Key Observations :

  • Tertiary vs.
  • Ring Strain: The cyclobutanol core (target, Entry 22) is more strained than the pyran ring (Entry 21), likely affecting synthetic accessibility and stability.
  • Substituent Effects : The 3-fluorophenylmethyl group in the target compound adds steric bulk compared to the simpler 3-fluorophenyl group in Entry 22.

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

Compound ID logP (Estimated) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound ~2.5 Moderate (~0.1–1) 237.3
Entry 22 ~2.0 Higher (~1–10) 209.2
Entry 20 ~2.8 Low (<0.1) 225.3
Entry 19 ~1.5 High (>10) 223.3

Key Observations :

  • The target compound’s tertiary amine and fluorinated aromatic group contribute to moderate lipophilicity (logP ~2.5), balancing solubility and membrane penetration.
  • Entry 20’s methoxy group elevates logP, suggesting stronger lipid affinity but lower aqueous solubility.

Pharmacological Implications

  • Neuroactive Potential: Cyclobutanol- and cyclobutane-containing compounds (e.g., Entries 20, 22) are explored for CNS applications due to their ability to cross the blood-brain barrier .
  • Fluorine Effects : Fluorine atoms enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) by modulating electronic and steric properties.
  • Amine vs. Amide : The target’s tertiary amine may resist metabolic oxidation better than primary amines (Entry 22) but could exhibit different receptor affinities compared to amides (Entry 19).

Biological Activity

2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol is an organic compound characterized by its cyclobutan-1-ol structure, which incorporates a 3-fluorophenyl group and a dimethylamino functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in the context of central nervous system (CNS) activity and interactions with neurotransmitter receptors.

Chemical Structure and Properties

The unique structural features of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol include:

  • A cyclobutanol core.
  • A 3-fluorophenylmethylamino substituent.

These characteristics suggest potential modifications in lipophilicity and biological activity, which are critical for drug design.

PropertyDescription
IUPAC Name2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol
Molecular FormulaC11H14FNO
Molecular Weight195.24 g/mol
Melting PointNot yet determined

Preliminary studies indicate that compounds similar to 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol may interact with various biological targets, potentially acting as inhibitors or modulators of specific enzymes or receptors. The presence of the fluorine atom is hypothesized to enhance the compound's bioavailability and potency, which are crucial for therapeutic efficacy.

Potential Therapeutic Applications

Research suggests that this compound may exhibit activity against specific enzymes or receptors related to neurological and psychiatric disorders. The cyclobutane derivatives have been explored for their modulatory effects on neurotransmitter systems, which could lead to new treatments for conditions such as depression or anxiety.

Synthesis and Derivatization

The synthesis of 2-{(3-Fluorophenyl)methylamino}cyclobutan-1-ol typically involves the reaction of cyclobutanone with 3-fluorobenzylamine under reductive amination conditions, often utilizing reducing agents like sodium triacetoxyborohydride. This synthetic route can be optimized for yield and purity through various methods including recrystallization and chromatography.

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